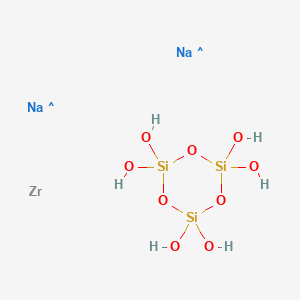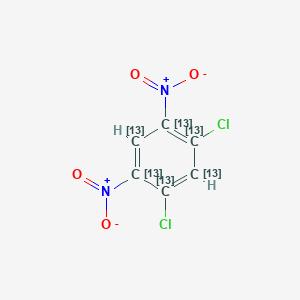
4,6-Dichloro-1,3-dinitrobenzene-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1,3-dinitrobenzene-13C6 is a heterocyclic organic compound with the molecular formula Cl2^13C6H2(NO2)2 and a molecular weight of 243.05 . This compound is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring, with all carbon atoms labeled with the isotope carbon-13.
Méthodes De Préparation
The synthesis of 4,6-Dichloro-1,3-dinitrobenzene-13C6 typically involves nitration and chlorination reactions. The starting material, benzene, undergoes nitration to introduce nitro groups, followed by chlorination to add chlorine atoms at specific positions on the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or other chlorinating agents for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4,6-Dichloro-1,3-dinitrobenzene-13C6 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas or metal hydrides for reduction, and strong oxidizing agents for oxidation. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
4,6-Dichloro-1,3-dinitrobenzene-13C6 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-1,3-dinitrobenzene-13C6 involves its interaction with molecular targets through its reactive chlorine and nitro groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
4,6-Dichloro-1,3-dinitrobenzene-13C6 can be compared with other similar compounds, such as:
1,3-Dichloro-4,6-dinitrobenzene: Similar in structure but without the carbon-13 labeling.
2,4-Dichloro-1,3-dinitrobenzene: Differing in the positions of the chlorine atoms.
1,5-Dichloro-2,4-dinitrobenzene: Another positional isomer with different chlorine and nitro group placements.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Propriétés
Formule moléculaire |
C6H2Cl2N2O4 |
|---|---|
Poids moléculaire |
242.95 g/mol |
Nom IUPAC |
1,5-dichloro-2,4-dinitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
ZPXDNSYFDIHPOJ-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


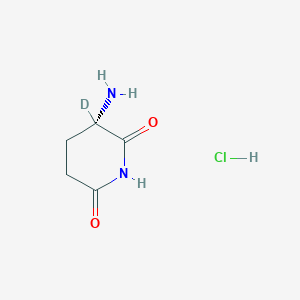
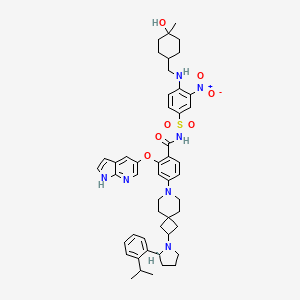
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
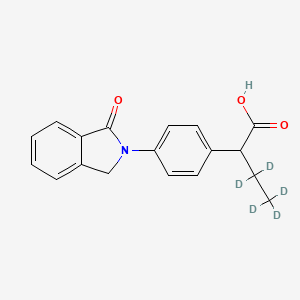
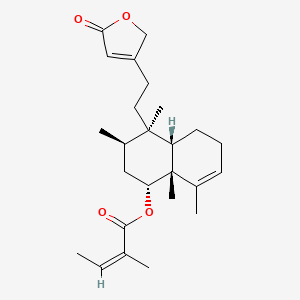
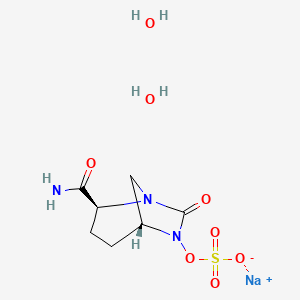
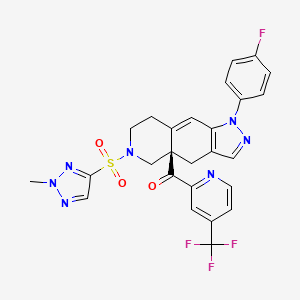
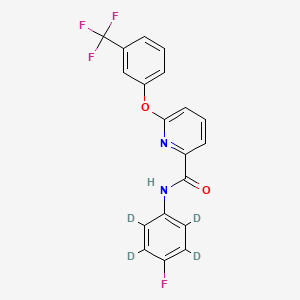
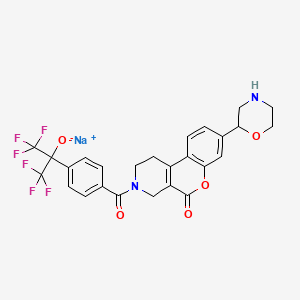
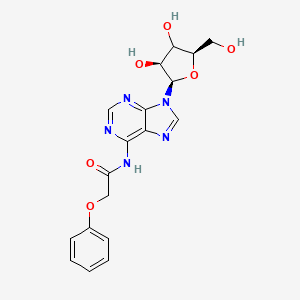

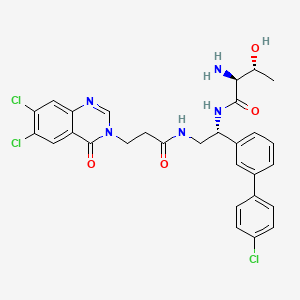
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
